molecular formula C14H14O B6369944 3-(2,4-Dimethylphenyl)phenol CAS No. 1261977-85-8

3-(2,4-Dimethylphenyl)phenol

Cat. No.: B6369944
CAS No.: 1261977-85-8
M. Wt: 198.26 g/mol
InChI Key: JSYFFGLOVKIZJM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a phenolic compound characterized by the presence of a phenol group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound may involve the alkylation of phenol with 2,4-dimethylbenzene under acidic conditions, followed by purification processes to isolate the desired product . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(2,4-Dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: 3-(2,4-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a phenolic group with a dimethyl-substituted benzene ring makes it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYFFGLOVKIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683433
Record name 2',4'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-85-8
Record name 2',4'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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